2-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methoxybenzamide
CAS No.: 2034590-13-9
Cat. No.: VC4146933
Molecular Formula: C17H18BrN3O3
Molecular Weight: 392.253
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034590-13-9 |
|---|---|
| Molecular Formula | C17H18BrN3O3 |
| Molecular Weight | 392.253 |
| IUPAC Name | 2-bromo-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-5-methoxybenzamide |
| Standard InChI | InChI=1S/C17H18BrN3O3/c1-24-12-4-5-14(18)13(8-12)17(23)19-6-7-21-10-20-15(9-16(21)22)11-2-3-11/h4-5,8-11H,2-3,6-7H2,1H3,(H,19,23) |
| Standard InChI Key | XLOGBPTWIWAXOD-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=NC(=CC2=O)C3CC3 |
Introduction
Overview of the Compound
The compound "2-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methoxybenzamide" appears to be a synthetic organic molecule with the following structural features:
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Bromo group: The presence of bromine at position 2 suggests potential reactivity in substitution reactions or biological activity.
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Pyrimidinone ring: The 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl moiety indicates a heterocyclic structure often associated with bioactivity, particularly in pharmaceuticals (e.g., anticancer or antiviral agents).
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Methoxybenzamide group: The 5-methoxybenzamide portion implies aromaticity and potential hydrogen bonding capabilities, which could contribute to receptor binding or solubility properties.
Potential Applications
Compounds with similar structural elements are often studied for:
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Pharmaceutical Applications:
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Pyrimidinone derivatives are commonly explored for their roles as kinase inhibitors, antiviral agents, or enzyme modulators.
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Brominated compounds have been linked to antimicrobial and anticancer activities due to their electron-withdrawing properties.
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Biological Activity:
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The combination of heterocyclic and aromatic groups suggests potential interactions with biological macromolecules like proteins or DNA.
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Chemical Reactivity:
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The bromine atom may enable further functionalization through cross-coupling reactions (e.g., Suzuki or Heck reactions).
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Analytical Characterization
To confirm the identity and purity of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy: To determine the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: To identify functional groups like amides and ethers.
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X-ray Crystallography: To elucidate the three-dimensional structure if a crystal form is available.
Hypothetical Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | ~394.22 g/mol |
| Functional Groups | Bromine, amide, methoxy, pyrimidinone |
| Solubility | Likely soluble in organic solvents |
| Potential Applications | Antimicrobial, anticancer research |
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